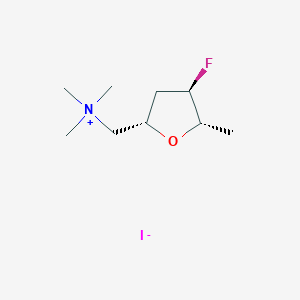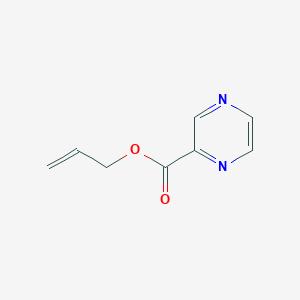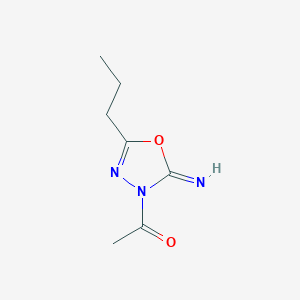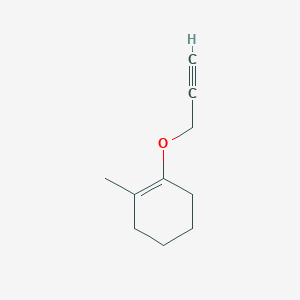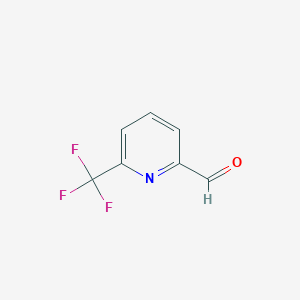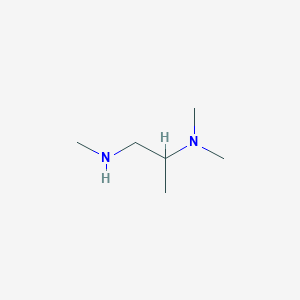
N1,N2,N2-trimethyl-1,2-propanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N2,N2-trimethyl-1,2-propanediamine, also known as TMD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMD is a diamine that contains two tertiary amine groups and a methyl group on each nitrogen atom. It is a colorless liquid with a strong odor and is soluble in water and organic solvents. TMD has a wide range of applications in various fields, including pharmaceuticals, polymers, and catalysis.
Wirkmechanismus
The mechanism of action of N1,N2,N2-trimethyl-1,2-propanediamine is not fully understood, but it is believed to involve the interaction of the tertiary amine groups with biological targets. N1,N2,N2-trimethyl-1,2-propanediamine has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling. This inhibition may contribute to the antitumor activity of N1,N2,N2-trimethyl-1,2-propanediamine by preventing the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
N1,N2,N2-trimethyl-1,2-propanediamine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N1,N2,N2-trimethyl-1,2-propanediamine can induce apoptosis, or programmed cell death, in cancer cells. N1,N2,N2-trimethyl-1,2-propanediamine has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis. In addition, N1,N2,N2-trimethyl-1,2-propanediamine has been shown to exhibit antioxidant activity, which may contribute to its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N1,N2,N2-trimethyl-1,2-propanediamine in lab experiments is its high solubility in water and organic solvents, which allows for easy preparation of solutions. N1,N2,N2-trimethyl-1,2-propanediamine is also relatively stable under normal laboratory conditions, which makes it easy to handle and store. However, N1,N2,N2-trimethyl-1,2-propanediamine has a strong odor and can be toxic if ingested or inhaled, so appropriate safety precautions should be taken when handling the compound.
Zukünftige Richtungen
There are several potential future directions for research on N1,N2,N2-trimethyl-1,2-propanediamine. One area of interest is the development of N1,N2,N2-trimethyl-1,2-propanediamine-based drugs for cancer treatment. Further studies are needed to fully understand the mechanism of action of N1,N2,N2-trimethyl-1,2-propanediamine and its potential as a therapeutic agent. In addition, N1,N2,N2-trimethyl-1,2-propanediamine could be used as a building block in the synthesis of new polymers with unique properties. Finally, N1,N2,N2-trimethyl-1,2-propanediamine could be further investigated as a ligand in metal-mediated catalysis, where it has shown promising results in enhancing the reactivity and selectivity of the catalyst.
Synthesemethoden
N1,N2,N2-trimethyl-1,2-propanediamine can be synthesized by the reaction of 2,2-dimethyl-1,3-propanediamine with formaldehyde in the presence of a catalyst. The reaction proceeds through the Mannich reaction, which involves the nucleophilic addition of the amine to the carbonyl group of formaldehyde. The resulting product is then treated with acid to remove the protecting groups, yielding N1,N2,N2-trimethyl-1,2-propanediamine.
Wissenschaftliche Forschungsanwendungen
N1,N2,N2-trimethyl-1,2-propanediamine has been extensively studied for its potential applications in various fields. In pharmaceuticals, N1,N2,N2-trimethyl-1,2-propanediamine has been shown to exhibit antitumor activity and is being investigated as a potential drug candidate for cancer treatment. N1,N2,N2-trimethyl-1,2-propanediamine has also been used as a ligand in metal-mediated catalysis, where it has been shown to enhance the reactivity and selectivity of the catalyst. In addition, N1,N2,N2-trimethyl-1,2-propanediamine has been used as a building block in the synthesis of polymers with unique properties, such as high thermal stability and flame retardancy.
Eigenschaften
CAS-Nummer |
138356-99-7 |
|---|---|
Produktname |
N1,N2,N2-trimethyl-1,2-propanediamine |
Molekularformel |
C6H16N2 |
Molekulargewicht |
116.2 g/mol |
IUPAC-Name |
1-N,2-N,2-N-trimethylpropane-1,2-diamine |
InChI |
InChI=1S/C6H16N2/c1-6(5-7-2)8(3)4/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
SOIRNMUAUJFUMN-UHFFFAOYSA-N |
SMILES |
CC(CNC)N(C)C |
Kanonische SMILES |
CC(CNC)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



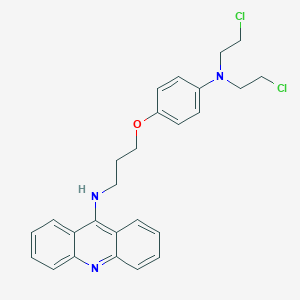
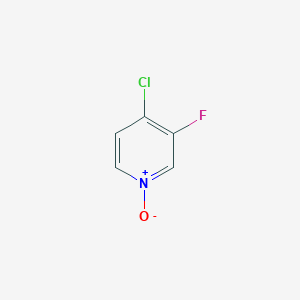
![2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B145236.png)
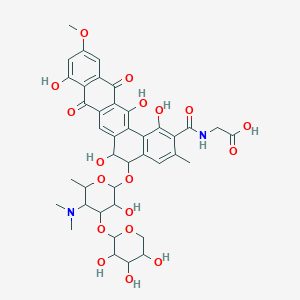
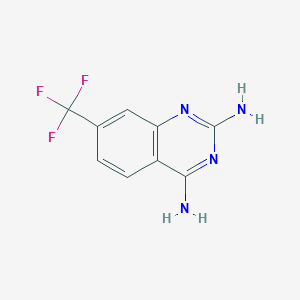
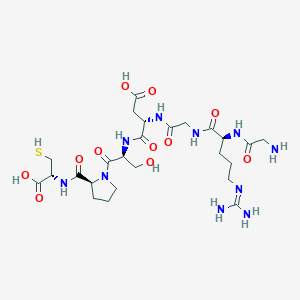
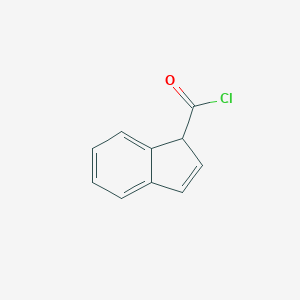
![10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one](/img/structure/B145244.png)
